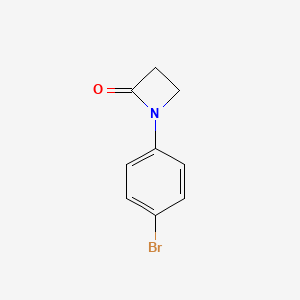
2-Hydrazinyl-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of compounds known for their versatile applications in organic synthesis and potential biological activities. While the provided papers do not directly discuss 2-Hydrazinyl-6-(trifluoromethyl)pyridine, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related hydrazinylpyridine compounds. These studies contribute to the understanding of the chemical behavior and potential applications of pyridine derivatives, including those with hydrazinyl substituents.
Synthesis Analysis
The synthesis of hydrazinylpyridine derivatives is well-documented in the literature. For instance, 2,6-Bis-hydrazinopyridine has been prepared and characterized, serving as a precursor for a variety of pyrazolylpyridines . This synthesis route is noted for its efficiency, especially for sterically crowded derivatives. Similarly, the synthesis of various methyl-substituted phenylhydrazinylpyridines has been described, with an emphasis on the influence of the methyl group's position on the compound's structure and vibrational data . These methods provide a foundation for the synthesis of 2-Hydrazinyl-6-(trifluoromethyl)pyridine, suggesting that analogous procedures could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of hydrazinylpyridine derivatives has been extensively studied using techniques such as X-ray diffraction and DFT quantum chemical calculations. For example, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined, revealing a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . These findings are crucial for understanding the molecular geometry and potential intermolecular interactions of 2-Hydrazinyl-6-(trifluoromethyl)pyridine.
Chemical Reactions Analysis
The reactivity of hydrazinylpyridine derivatives has been explored in various chemical reactions. The palladium-catalyzed monoarylation of hydrazides to synthesize triazolopyridines is one such reaction, demonstrating the potential of hydrazinylpyridines to participate in complex organic transformations . Additionally, the reaction of 2-hydrazinopyridine with sugars to form seco C-nucleosides of triazolopyridine derivatives showcases the versatility of these compounds in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinylpyridine derivatives are influenced by their molecular structure and substituents. Vibrational spectroscopy studies, including IR and Raman, have been used to analyze the vibrational characteristics of the hydrazo-group and its relation to hydrogen bonding . Furthermore, the solvatochromic effects on the absorption spectra of these compounds have been investigated, providing insights into their behavior in different solvents . These studies are indicative of the properties that could be expected for 2-Hydrazinyl-6-(trifluoromethyl)pyridine, such as its spectroscopic features and solvent interactions.
Aplicaciones Científicas De Investigación
1. Agrochemical Industry
- Summary of Application : Trifluoromethylpyridines (TFMPs) and their derivatives are key structural ingredients in the development of many agrochemical compounds. They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
2. Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their biological activities .
3. Manufacturing of TFMPs
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
3. Manufacturing of TFMPs
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The successful synthesis of TFMP derivatives has led to their increased demand in various industries .
4. Pesticide Development
- Summary of Application : TFMP derivatives are used in the development of pesticides. More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Methods of Application : The synthesis of TFMP derivatives for pesticide development is similar to the methods mentioned above .
- Results or Outcomes : The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIGTRIQMKRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537387 |
Source


|
| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
CAS RN |
94239-06-2 |
Source


|
| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

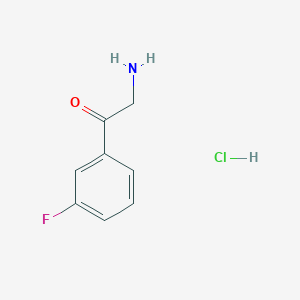
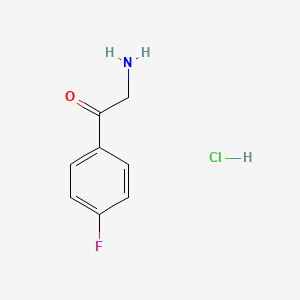
![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

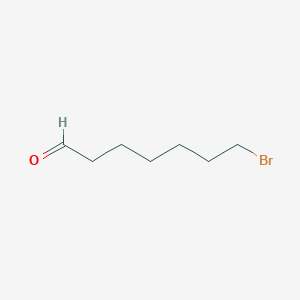

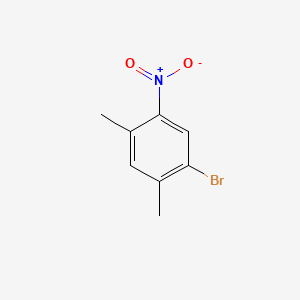
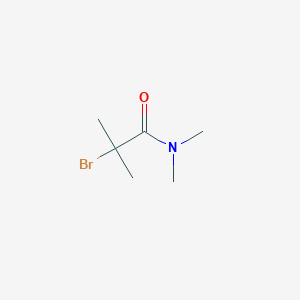
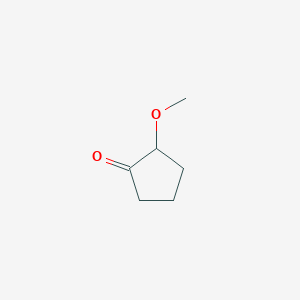
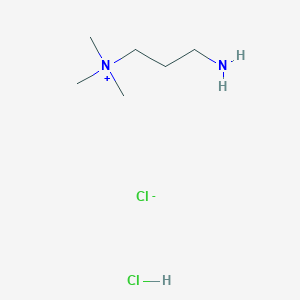

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
